![molecular formula C17H12N2O B12533020 3-(9H-pyrido[3,4-b]indol-1-yl)phenol](/img/structure/B12533020.png)
3-(9H-pyrido[3,4-b]indol-1-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(9H-pyrido[3,4-b]indol-1-yl)phenol is a compound that belongs to the class of β-carbolines, which are known for their diverse biological activities. This compound features a pyridoindole core structure, which is a common motif in many natural and synthetic alkaloids. The presence of a phenol group adds to its chemical versatility and potential for various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9H-pyrido[3,4-b]indol-1-yl)phenol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate indole derivatives under acidic or basic conditions. For instance, the use of 3-chloroperoxybenzoic acid in chloroform and ethanol can facilitate the formation of the pyridoindole core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Catalysts and specific reaction conditions are employed to control the formation of the desired product. Techniques such as crystallization and chromatography are used to purify the final compound.
化学反応の分析
Types of Reactions
3-(9H-pyrido[3,4-b]indol-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like Mo(CO)6 to form hydroxamic acids.
Reduction: Reduction reactions can be carried out using common reducing agents under controlled conditions.
Substitution: The phenol group allows for electrophilic aromatic substitution reactions, where substituents can be introduced at specific positions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Mo(CO)6, 3-chloroperoxybenzoic acid.
Reducing Agents: Common reducing agents like sodium borohydride.
Catalysts: Acid catalysts for cyclization reactions.
Major Products
The major products formed from these reactions include various substituted pyridoindoles and hydroxamic acids, depending on the specific reaction conditions and reagents used.
科学的研究の応用
3-(9H-pyrido[3,4-b]indol-1-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and natural products.
Medicine: Explored for its neuroprotective properties and potential use in treating neurodegenerative diseases.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
作用機序
The mechanism of action of 3-(9H-pyrido[3,4-b]indol-1-yl)phenol involves its interaction with specific molecular targets and pathways. It has been shown to modulate GABA receptors, which play a crucial role in regulating neuronal excitability. Additionally, it can interfere with DNA replication and cell cycle progression, leading to its anti-cancer effects.
類似化合物との比較
Similar Compounds
Beta-Carboline-1-propanoic acid: Another β-carboline derivative with similar biological activities.
(2-chlorophenyl)-(9H-pyrido[3,4-b]indol-1-yl)methanone:
Uniqueness
3-(9H-pyrido[3,4-b]indol-1-yl)phenol is unique due to its phenol group, which enhances its chemical reactivity and potential for various modifications. This makes it a valuable compound for developing new drugs and materials.
特性
分子式 |
C17H12N2O |
|---|---|
分子量 |
260.29 g/mol |
IUPAC名 |
3-(9H-pyrido[3,4-b]indol-1-yl)phenol |
InChI |
InChI=1S/C17H12N2O/c20-12-5-3-4-11(10-12)16-17-14(8-9-18-16)13-6-1-2-7-15(13)19-17/h1-10,19-20H |
InChIキー |
FECICFUYGJYTCL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C4=CC(=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



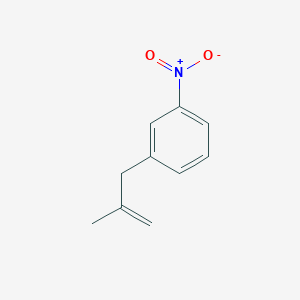
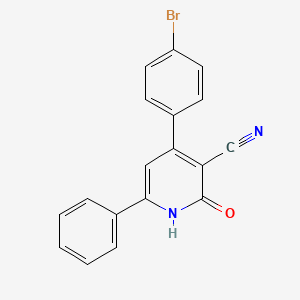
![Ethyl [(1S,5R)-1,5-dimethylcyclohex-2-en-1-yl]acetate](/img/structure/B12532948.png)
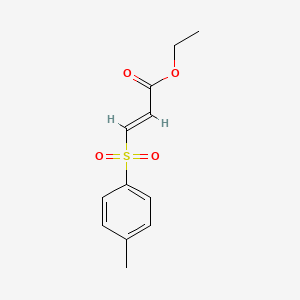
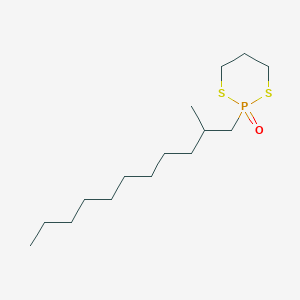
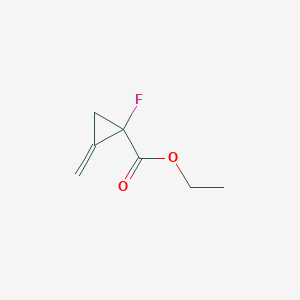
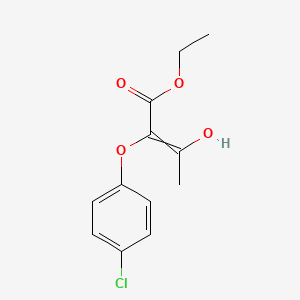




![2,4-Dichloro-6-[4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]phenyl]methyl]phenoxy]-1,3,5-triazine](/img/structure/B12533006.png)
![(1S,3S,6R)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-ol](/img/structure/B12533016.png)
